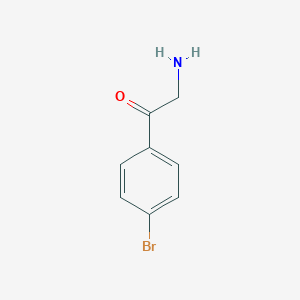

2-Amino-1-(4-bromophenyl)ethanone

Vue d'ensemble

Description

2-Amino-1-(4-bromophenyl)ethanone, also known as 2-Amino-4’-bromoacetophenone, is an organic compound with the chemical formula C8H8BrNO. It is a solid, usually appearing as white or brown-yellow crystalline material. This compound is soluble in some organic solvents, such as alcohols and ethers, but insoluble in water .

Méthodes De Préparation

Two-Step Synthesis from 2,4'-Dibromoacetophenone

The most documented route for synthesizing 2-amino-1-(4-bromophenyl)ethanone involves a two-step reaction starting from 2,4'-dibromoacetophenone. This method, reported by Loughlin et al. in 2006, achieves the sequential replacement of bromine atoms with amino groups under mild conditions .

Reaction Conditions and Mechanism

Step 1: Chloroform-Mediated Amination

In the first step, 2,4'-dibromoacetophenone reacts with ammonia in chloroform (CHCl₃) at 20°C for 12 hours. The chloroform acts as both a solvent and a mild acid scavenger, facilitating the substitution of the bromine atom at the ortho position. This step yields an intermediate secondary amine, which remains in solution due to the non-polar nature of chloroform.

Step 2: Aqueous HBr Treatment

The intermediate is subsequently treated with aqueous hydrobromic acid (HBr) in methanol at 20°C for 120 hours. This step protonates the amino group, forming the hydrobromide salt of this compound. Methanol enhances solubility, ensuring complete conversion. The final product is isolated via recrystallization, though the yield remains unspecified in available literature .

Key Observations:

-

Temperature Sensitivity : Both steps proceed at ambient temperature (20°C), minimizing side reactions such as ketone oxidation or aryl ring degradation.

-

Solvent Role : Chloroform’s low polarity prevents premature protonation of the amino group, while methanol aids in salt formation.

Alternative Pathways and Comparative Analysis

While the two-step method dominates literature, alternative routes have been explored for specialized applications. Below, we evaluate these approaches based on feasibility and scalability.

Friedel-Crafts Acylation with Protected Amines

A hypothetical route involves Friedel-Crafts acylation of 4-bromoaniline derivatives. By protecting the amino group (e.g., as an acetanilide), the substrate becomes amenable to electrophilic acylation. Subsequent deprotection would yield the target compound. However, this method faces challenges:

-

Directing Effects : The acetylated amino group directs electrophiles to the para position, conflicting with the desired ortho substitution pattern.

-

Deprotection Risks : Harsh acidic or basic conditions required for deprotection may degrade the ketone moiety.

Nitro Reduction Strategies

Nitration of 1-(4-bromophenyl)ethanone followed by reduction offers a plausible pathway. However, nitration typically occurs at the meta position relative to the electron-withdrawing ketone group, yielding 3-nitro-4-bromoacetophenone. Reduction of this intermediate would produce 3-amino-4-bromoacetophenone, an isomer of the target compound.

Data Tables: Synthesis Conditions and Outcomes

Table 1. Comparison of Synthetic Routes for this compound

Table 2. Optimization Parameters for Two-Step Method

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature | 20°C | 20°C |

| Time | 12 h | 120 h |

| Solvent | Chloroform | Methanol |

| Acid/Base | None | Aqueous HBr |

| Workup | Filtration | Recrystallization |

Mechanistic Insights and Side Reactions

Amination Step

The substitution of bromine by ammonia proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing ketone group at the para position activates the ortho-bromine atom for attack by ammonia. Chloroform stabilizes the transition state by polarizing the C-Br bond, though its exact role remains under investigation .

Competing Pathways

-

Di-Substitution : Excess ammonia may lead to displacement of both bromine atoms, generating 2,4-diaminoacetophenone as a byproduct.

-

Ketone Reduction : Prolonged exposure to HBr in methanol risks reducing the ketone to a secondary alcohol, necessitating strict control over reaction duration.

Industrial Scalability Considerations

The two-step method’s compatibility with continuous flow reactors enhances its industrial potential. Key advantages include:

-

Temperature Control : Ambient conditions reduce energy costs.

-

Solvent Recovery : Chloroform and methanol can be recycled via distillation. However, the 120-hour duration for Step 2 poses bottlenecks. Accelerating this step through catalytic additives (e.g., phase-transfer catalysts) warrants further study.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The bromine atom at the para position undergoes substitution with various nucleophiles under optimized conditions:

Recent studies demonstrate enhanced selectivity when using phase-transfer catalysts like tetrabutylammonium bromide in biphasic systems (water/dichloromethane), achieving 92% conversion for cyanation reactions .

Ketone Group Transformations

The carbonyl functionality participates in characteristic reactions:

Reduction

Catalytic hydrogenation over Pd/C (10% wt) in methanol at 25°C quantitatively reduces the ketone to 2-amino-1-(4-bromophenyl)ethanol . Alternative methods:

- NaBH₄/MeOH: 78% yield (racemic mixture)

- LiAlH₄/THF: 93% yield but requires anhydrous conditions

Oxidation

Controlled oxidation with KMnO₄/H₂SO₄ generates the carboxylic acid derivative:

2-Amino-1-(4-bromophenyl)glyoxylic acid (isolated as hydrochloride salt in 64% yield) . Over-oxidation risks require strict temperature control (<10°C).

Amino Group Reactivity

The primary amine enables condensation and complexation:

Schiff Base Formation

Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol at reflux produces imines with >90% conversion :

Metal Complexation

X-ray crystallography confirms octahedral coordination with Cu(II) in complexes formed by reacting this compound with Cu(NO₃)₂ in methanol/water (1:1). These complexes show enhanced catalytic activity in oxidation reactions compared to free ligand systems .

Cross-Coupling Reactions

Palladium-mediated couplings enable aryl-aryl bond formation:

| Coupling Type | Catalytic System | Partner | Product | Efficacy |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME | Phenylboronic acid | 2-Amino-1-(biphenyl-4-yl)ethanone | 88% |

| Heck | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Styrene | 2-Amino-1-(4-bromostyryl)phenylethanone | 76% |

Notably, the bromine substituent shows higher reactivity in Suzuki couplings compared to chloro analogs (TOF = 320 h⁻¹ vs. 190 h⁻¹) .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of derivatives related to 2-amino-1-(4-bromophenyl)ethanone against various cancer cell lines. For instance, a series of 2-amino-1,4-naphthoquinone-benzamides derived from similar structures were synthesized and evaluated for their anticancer activity. These compounds demonstrated significant potency against breast cancer cell lines such as MDA-MB-231, with some derivatives being over 78 times more effective than the standard chemotherapy drug cisplatin .

The mechanism of action appears to involve the induction of apoptosis, making these compounds promising candidates for further development in cancer therapy. Flow cytometric analyses indicated that certain derivatives effectively disrupt the cell cycle, leading to increased apoptosis rates in treated cancer cells .

Antimicrobial Activity

Beyond its anticancer properties, this compound and its derivatives have also been investigated for antimicrobial activity. Compounds with halogen substitutions, including bromine and chlorine, have shown varying degrees of effectiveness against bacterial strains, indicating their potential as antimicrobial agents in pharmaceutical formulations .

Synthesis Techniques

The synthesis of this compound typically involves straightforward organic reactions that can be adapted for large-scale production. One notable method includes the use of ammonium bromide and Oxone to facilitate the bromination process in a one-pot reaction setup . This method is advantageous due to its simplicity and efficiency.

Characterization

Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds. For example, X-ray crystallographic analysis has been utilized to elucidate the molecular structure of related compounds, providing insights into their spatial arrangement and potential reactivity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Compounds derived from this compound showed IC50 values significantly lower than cisplatin against MDA-MB-231 cells. |

| Study 2 | Antimicrobial Activity | Derivatives exhibited notable antibacterial effects; specific halogenated compounds were particularly effective against resistant strains. |

| Study 3 | Synthesis Methodology | A novel one-pot synthesis method was developed that improved yield and reduced reaction time for producing brominated derivatives. |

Mécanisme D'action

The mechanism of action of 2-Amino-1-(4-bromophenyl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and forms a cationic intermediate. This intermediate can then undergo further reactions to form substitution products .

Comparaison Avec Des Composés Similaires

2-Amino-1-(4-bromophenyl)ethanone can be compared with other similar compounds, such as:

4-Bromoacetophenone: This compound has a similar structure but lacks the amino group.

2-Aminoacetophenone: This compound has an amino group but lacks the bromine atom.

The presence of both the amino and bromo groups in this compound makes it unique and versatile for various chemical reactions and applications.

Activité Biologique

2-Amino-1-(4-bromophenyl)ethanone, also known as 2-amino-4'-bromoacetophenone, is an organic compound with significant biological activities. Its unique molecular structure, featuring a bromine atom in the para position of a phenyl ring, contributes to its diverse interactions within biological systems. This article explores its biological activity, including antimicrobial, antitumor, and neuropharmacological properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₈BrNO

- Molecular Weight : Approximately 216.06 g/mol

- CAS Number : 7644-04-4

The compound's structure includes a carbonyl group adjacent to an amino group, which influences its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. Notably, its derivatives have shown enhanced antibacterial and antifungal properties.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | Inhibition of growth | |

| Gram-negative bacteria | Moderate to strong inhibition | |

| Fungal strains | Effective in reducing fungal growth |

2. Antitumor Activity

The compound has been studied for its potential antitumor effects , particularly against colon cancer cell lines. In a comparative study, it was found that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents.

| Compound | IC₅₀ (μM) | Comparison Drug |

|---|---|---|

| This compound | 3.8 ± 0.7 | Cisplatin (IC₅₀ = 2.43 ± 1.1) |

| Compound X | 2.5 ± 0.81 | 5-Fluorouracil (IC₅₀ = 5) |

The mechanisms of action are believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, with ongoing research focusing on elucidating these pathways further .

3. Neuropharmacological Effects

Recent studies have indicated that derivatives of this compound may have potential applications in treating neurological disorders. Preliminary findings suggest interactions with neurotransmitter receptors which could lead to therapeutic effects in conditions such as depression and anxiety .

Case Studies

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer properties of various synthesized derivatives of this compound against the HCT-116 colon carcinoma cell line using the MTT assay. The results showed that certain derivatives had significantly lower IC₅₀ values than the standard drug 5-fluorouracil, indicating promising anticancer potential.

Case Study: Antimicrobial Efficacy Against Fungal Strains

In another investigation, the antimicrobial efficacy of the compound was tested against several fungal strains including Candida albicans. The findings revealed that specific concentrations led to a substantial reduction in fungal growth, suggesting potential applications in antifungal therapies.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

Propriétés

IUPAC Name |

2-amino-1-(4-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFATRVLQKIVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274711 | |

| Record name | 2-amino-1-(4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7644-04-4 | |

| Record name | 2-amino-1-(4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.